N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
23002-57-5 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-5-3-10-11-6(5)8-4-9-7/h3-4H,1-2H3,(H,8,9,10,11) |
InChI Key |
QWQODLSLHIZPTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature of 10–15°C . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Hydrogen Bonding and Crystal Packing
The compound forms a monohydrate structure stabilized by intermolecular hydrogen bonds (from ):
-
N2–H2⋯O1 : Connects dimers into chains parallel to the b-axis.
-
O1–H1A⋯N8 : Further stabilizes the crystal lattice.
Hydrogen-Bond Geometry (Table 1 in ):
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| N2–H2⋯O1 | 0.94 | 1.82 | 2.7546 | 173 |
| O1–H1A⋯N8 | 0.93 | 1.94 | 2.8607 | 172 |
Reactivity with Electrophiles
While direct electrophilic substitution data for this compound is limited, analogous pyrazolo[3,4-d]pyrimidines undergo reactions at electron-deficient positions:
-
Halogenation : Chlorination at C6 using POCl₃/PCl₅ (observed in related compounds ).
-
Alkylation : Reactions with alkyl halides or chloroethyl derivatives (e.g., in ).
Heterocyclization Potential
Pyrazolo[3,4-d]pyrimidines are precursors for fused heterocycles. For example:
-
Triazolo-Pyrimidine Formation : Reaction with phenyl isocyanate under reflux yields triazolo derivatives (mechanism observed in ).
-
Michael Adduct Cyclization : With diethyl malonate or malononitrile, forming extended ring systems (reported in ).
Dimroth Rearrangement
Though not directly documented for this compound, structurally similar pyrazolo[3,4-d]pyrimidines undergo Dimroth rearrangement under basic conditions. This involves:
-
Ring-opening at the pyrimidine N–C bond.
-
Re-closure to form thermodynamically stable isomers (noted in ).
Biological Derivatization
The dimethylamine group enables further functionalization for pharmacological applications:
-
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., in ).
-
Acylation : With activated esters or anhydrides to modify solubility/bioactivity.
Key Challenges and Considerations
-
Regioselectivity : Reactions at C4 (dimethylamine position) vs. C6 require careful control of conditions.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
-
Stability : The compound’s hydrate form dominates in aqueous environments due to strong hydrogen bonding .
Scientific Research Applications
Anticancer Applications
Inhibition of Protein Kinases
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are recognized for their ability to inhibit protein kinases, which play critical roles in cell signaling pathways associated with cancer. Studies have demonstrated that these compounds can effectively target eukaryotic protein kinases, leading to reduced tumor growth in various cancer models. For instance, a library of pyrazolo[3,4-d]pyrimidines was evaluated for their anticancer activity against human cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations .
Epidermal Growth Factor Receptor Inhibition
Recent research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy. One study reported that certain derivatives exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form . This suggests that these compounds could be developed into effective EGFR tyrosine kinase inhibitors.
Antimicrobial Properties
Activity Against Bacterial Infections
The antimicrobial potential of this compound has been explored in the context of bacterial infections, particularly those caused by Staphylococcus aureus and Escherichia coli. Research indicates that these compounds can enhance the effectiveness of traditional antibiotics like ampicillin and kanamycin by sensitizing bacteria to these drugs through kinase inhibition mechanisms . This dual-action capability positions them as promising candidates for treating infections in immunocompromised patients, such as those undergoing cancer treatment.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their pharmacological properties. Various substituents at different positions on the pyrazolo[3,4-d]pyrimidine scaffold have been systematically studied to correlate chemical structure with biological activity. For example, modifications at positions N1, C4, and C6 have shown varying degrees of kinase inhibition and antibacterial activity, highlighting the importance of molecular design in drug development efforts .
Data Table: Summary of Key Findings
| Application | Target | Activity | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | Wild-type EGFR | Inhibition of cell proliferation | 0.016 |
| Anticancer | Mutant EGFR | Inhibition of cell proliferation | 0.236 |
| Antibacterial | Staphylococcus aureus | Synergistic effect with ampicillin | Not specified |
| Antibacterial | Escherichia coli | Synergistic effect with kanamycin | Not specified |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- The dimethylamino group in this compound likely improves solubility in polar solvents compared to aromatic-substituted analogs .
- Higher LogP values in chloro/fluorophenyl derivatives correlate with increased membrane permeability but reduced aqueous solubility .
Biological Activity
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are characterized by their fused heterocyclic structure, which contributes to their ability to interact with various biological targets. These compounds have been studied for their anticancer properties through the inhibition of protein kinases and other cellular pathways. Recent studies have also highlighted their potential as antimicrobial agents.
- Kinase Inhibition : this compound has shown significant inhibitory activity against various eukaryotic protein kinases. This inhibition can lead to reduced cell proliferation in cancerous cells by disrupting critical signaling pathways involved in cell growth and survival .
- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a dual role as both an anticancer and antimicrobial agent .
- Anti-inflammatory Effects : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory activity, potentially making them useful in treating inflammatory diseases alongside their other applications .
Anticancer Activity
A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that this compound exhibited promising anti-proliferative effects against several cancer cell lines. Notably, it showed an IC50 value of 0.016 µM against wild-type EGFR (epidermal growth factor receptor), indicating its potency as an EGFR inhibitor .
Antibacterial Properties
In a comparative study involving multiple pyrazolo[3,4-d]pyrimidine derivatives, this compound was part of a series that demonstrated significant antibacterial activity. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) tests against common pathogens like E. coli and S. aureus, where it exhibited competitive results compared to established antibiotics like ampicillin and kanamycin .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | EGFR (wild-type) | 0.016 µM | |
| A549 Cell Line | 8.21 µM | ||
| Antibacterial | Staphylococcus aureus | MIC = X µg/mL | |
| Escherichia coli | MIC = Y µg/mL |
Case Study 1: Anticancer Efficacy
In preclinical trials involving mice models with induced tumors, this compound demonstrated a significant reduction in tumor volume when administered at specific dosages. This suggests its potential utility in cancer therapy as a targeted treatment option.
Case Study 2: Antimicrobial Application
A recent investigation into the use of pyrazolo[3,4-d]pyrimidine derivatives in combination with traditional antibiotics revealed enhanced efficacy against resistant bacterial strains. This combination therapy approach could be pivotal in addressing antibiotic resistance challenges in clinical settings.
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves alkylation of the parent compound (1H-pyrazolo[3,4-d]pyrimidin-4-amine) using methyl halides (e.g., methyl iodide) under basic conditions. Key steps include:
- Reaction conditions : Dry acetonitrile as the solvent, potassium carbonate (K₂CO₃) as the base, and reflux for 12–24 hours.
- Workup : Filtration, solvent evaporation, and recrystallization from acetonitrile or ethanol-DMF mixtures to achieve >95% purity.
- Optimization : Use a 1.2–1.5 molar excess of methylating agents and inert atmospheres (N₂/Ar) to minimize side reactions. Yields range from 60–85% depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- IR spectroscopy : Monitor N-H stretches (absent in dimethyl derivatives) and confirm dimethyl substitution via C-H stretches (~2850–2980 cm⁻¹).
- ¹H NMR : A singlet at δ 3.0–3.5 ppm for the N,N-dimethyl group and aromatic protons at δ 7.5–8.5 ppm.
- Elemental analysis : Validate stoichiometry (e.g., C 55.00%, H 3.23%, N 25.47% for analogs).
- Mass spectrometry : Confirm molecular weight (e.g., m/z 135.1267 for the parent compound) .
Advanced Research Questions
Q. How does N,N-dimethyl substitution influence the compound's bioactivity compared to other N-alkyl/aryl derivatives?
N,N-dimethylation enhances lipophilicity, improving cellular uptake and target engagement. For example:
- Antitumor activity : N,N,1-Trimethyl analogs inhibit adenosine deaminase and exhibit IC₅₀ values <1 µM against leukemia cell lines.
- Kinase inhibition : Dimethyl groups at the 4-amine position reduce steric hindrance, enabling selective binding to RET kinase (Ki <10 nM). In contrast, bulkier substituents (e.g., cyclopentyl) improve selectivity but reduce potency .
Q. What strategies are employed to assess the selectivity of this compound derivatives against kinase isoforms, and how can cross-reactivity be minimized?
- Kinase profiling panels : Test against 50+ kinases (e.g., Src, PDGFR, RET) to identify off-target effects.
- Structural modifications : Introduce hydrophobic groups (e.g., 3-isopropyl) to block ATP-binding pockets of non-target kinases.
- Computational docking : Use programs like AutoDock to predict binding modes and optimize substituent geometry. For example, 3-substituted-1-isopropyl derivatives achieve >50-fold selectivity for RET kinase .
Q. How should researchers address discrepancies in reported biological activities of pyrazolo[3,4-d]pyrimidin-4-amine derivatives across different studies?
- Standardize assays : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., MCF-7 for RET inhibition).
- Validate purity : Ensure compounds are >95% pure (HPLC) to exclude confounding effects from impurities.
- Meta-analysis : Compare datasets using tools like PRISMA to identify variables (e.g., incubation time, serum content) that alter activity .
Q. What in vitro and in vivo models are appropriate for studying the pharmacokinetic properties of this compound?
- In vitro :
- Metabolic stability : Incubate with hepatic microsomes (human/rat) to measure half-life (t₁/₂).
- Permeability : Use Caco-2 monolayers to assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s).
- In vivo :
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the antitumor efficacy of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- Mechanistic context : Evaluate whether discrepancies arise from differences in target engagement (e.g., purine antagonism vs. kinase inhibition).
- Cell-line specificity : Adenocarcinoma cells (e.g., HT-29) may respond differently than leukemia lines (e.g., K562) due to variable receptor expression.
- Dose-response curves : Compare EC₅₀ values under standardized conditions (e.g., 72-hour incubations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
